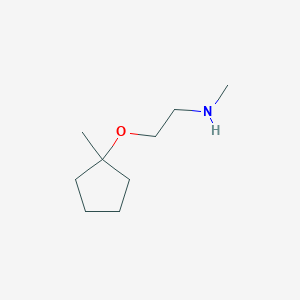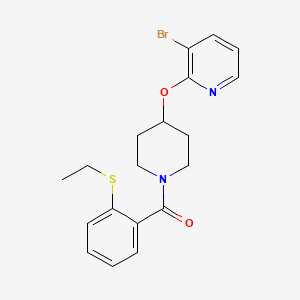
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21BrN2O2S. It contains a bromopyridin group attached to a piperidin group via an oxygen atom, and a phenyl group attached to the piperidin group via a methanone group.Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Crystal Structure Analysis : Compounds structurally similar to the title compound have been analyzed for their crystal structures. For instance, Revathi et al. (2015) examined an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component. This study revealed important details about the crystal packing and intermolecular interactions, highlighting the significance of crystal structure analysis in understanding compound properties (Revathi et al., 2015).
Thermal and Optical Properties : Karthik et al. (2021) explored the thermal, optical, and structural properties of a compound similar to the title molecule. They used various spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into the stability and potential applications of these compounds in different fields (Karthik et al., 2021).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized and evaluated a series of derivatives similar to the title compound for their in vitro antibacterial and antifungal activities. This study highlights the potential use of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthetic Methods : Research by Zheng Rui (2010) focused on the synthesis of similar compounds using straightforward methods, emphasizing the ease of access and potential scalability of these chemical processes (Zheng Rui, 2010).
Neuroprotective Activities : A study by Zhong et al. (2020) on aryloxyethylamine derivatives, structurally related to the title compound, evaluated their neuroprotective effects. The compounds showed significant protection against cell death and ischemic stroke, suggesting their potential application in neuroprotection and treatment of stroke-related conditions (Zhong et al., 2020).
Synthesis of Side Products in Drug Development : Eckhardt et al. (2020) reported the structure of a side product similar to the title compound in the synthesis of new anti-tuberculosis drug candidates. Understanding these side products is crucial for optimizing drug synthesis processes (Eckhardt et al., 2020).
Anticancer Properties : Vinaya et al. (2011) synthesized piperidine derivatives and assessed their antiproliferative activity against human leukemia cells. This research demonstrates the potential of these compounds in cancer therapy (Vinaya et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMGCXJNFRBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)


![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
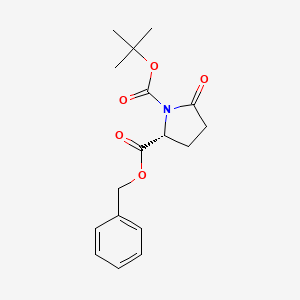
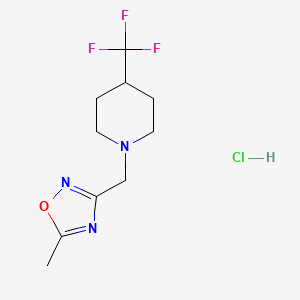
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
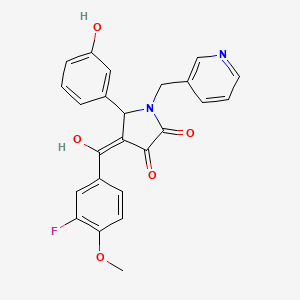
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

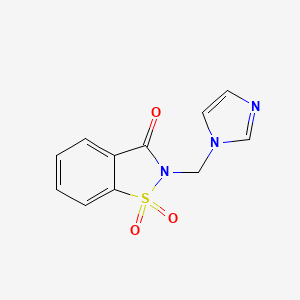
![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)
